2-cyano-N-cyclohexylacetamide

Analytical chemistry Mass spectrometry Cyanoacetamide characterization

2-Cyano-N-cyclohexylacetamide (C₉H₁₄N₂O, MW 166.22 g/mol) is an N-cyclohexyl-substituted cyanoacetamide that serves as a versatile building block in heterocyclic chemistry and agrochemical intermediate synthesis. It is a colorless to pale-yellow crystalline solid with a melting point of 95–98 °C, density of ~1.05 g/cm³, and a computed XLogP3 of 1.8, reflecting the lipophilic contribution of the cyclohexyl substituent.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
CAS No. 15029-38-6
Cat. No. B077931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-cyclohexylacetamide
CAS15029-38-6
Synonyms2-cyano-N-cyclohexyl-ethanamide
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC#N
InChIInChI=1S/C9H14N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-6H2,(H,11,12)
InChIKeyRURWLUVLDBYUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-cyclohexylacetamide (CAS 15029-38-6): Procurement-Relevant Identity and Physicochemical Baseline


2-Cyano-N-cyclohexylacetamide (C₉H₁₄N₂O, MW 166.22 g/mol) is an N-cyclohexyl-substituted cyanoacetamide that serves as a versatile building block in heterocyclic chemistry and agrochemical intermediate synthesis. It is a colorless to pale-yellow crystalline solid with a melting point of 95–98 °C, density of ~1.05 g/cm³, and a computed XLogP3 of 1.8, reflecting the lipophilic contribution of the cyclohexyl substituent [1]. The compound is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed) under GHS, an essential handling consideration for laboratory procurement [2]. It carries both an electrophilic nitrile carbon and an acidic α-methylene position (calculated pKa ~8.48), enabling diverse condensation and cyclization reactivity that underpins its utility as a synthetic intermediate [1]. Commercial availability at ≥95% purity from multiple suppliers (e.g., AKSci, Bidepharm, Chemscene, Enamine) supports routine procurement for research-scale synthesis .

Why N-Substituent Identity in Cyanoacetamides Is Non-Interchangeable: The Case for 2-Cyano-N-cyclohexylacetamide


Cyanoacetamide derivatives are not commodity reagents that can be freely substituted for one another. Systematic mass spectrometric studies comparing twenty-six N-monosubstituted cyanoacetamides demonstrate that the N-substituent—whether alkyl, cycloalkyl, or aryl—dictates fundamentally different gas-phase fragmentation pathways. Critically, N-cycloalkyl cyanoacetamides cannot undergo single carbon-carbon bond fission characteristic of N-alkyl and N-aryl congeners; instead they require rearrangement to form stable even-electron ions, a mechanistic divergence with direct implications for analytical identification, impurity profiling, and understanding thermal stability [1]. Furthermore, N-cyclohexyl-2-diazo-2-cyanoacetamides are uniquely incapable of gas-phase cyclization to 1,2,3-triazoles, whereas N-aryl-2-diazo-2-cyanoacetamides readily undergo this isomerization under identical electron-impact conditions [2]. These reactivity differences arise from the interplay of steric bulk, conformational flexibility of the chair-form cyclohexane ring, and electronic effects that cannot be replicated by smaller alkyl or planar aromatic N-substituents. Selecting the correct N-substituted cyanoacetamide is therefore not a matter of convenience but of chemical compatibility with the intended reaction pathway and analytical characterization workflow.

2-Cyano-N-cyclohexylacetamide: Five Evidence Dimensions That Quantitatively Differentiate It from N-Alkyl, N-Aryl, and Unsubstituted Cyanoacetamide Analogs


Evidence 1: Cycloalkyl-Specific Mass Spectrometric Fragmentation Pathway Prevents Single-Bond Fission

In a comparative electron-ionization mass spectrometry study of 26 N-monosubstituted cyanoacetamides, N-cycloalkyl derivatives (including N-cyclohexyl) were found to be uniquely incapable of fragmenting via single carbon-carbon bond fission adjacent to the carbonyl or nitrogen—a fragmentation mode that is common and characteristic for both N-alkyl and N-(4-substituted phenyl) cyanoacetamides. Instead, N-cyclohexyl cyanoacetamides require a rearrangement pathway to generate stable even-electron ions [1]. This mechanistic distinction means that standard EI-MS libraries built from N-alkyl or N-aryl cyanoacetamides cannot reliably predict the fragmentation pattern of the N-cyclohexyl derivative, making authentic reference material essential for confident analytical identification.

Analytical chemistry Mass spectrometry Cyanoacetamide characterization

Evidence 2: N-Cyclohexyl Diazoacetamide Fails to Cyclize to Triazole, Unlike N-Aryl Analogs

Under electron-impact mass spectrometric conditions, N-aryl-2-diazo-2-cyanoacetamides undergo spontaneous gas-phase isomerization to 4-cyano-5-hydroxy-1,2,3-triazoles via intramolecular cyclization. In contrast, the corresponding N-cyclohexyl-2-diazo-2-cyanoacetamide is completely unreactive toward this transformation—no cyclization product is observed under identical analytical conditions [1]. This steric blockade of cyclization, attributable to the conformational rigidity and spatial occupancy of the cyclohexane chair, provides a rare example of an N-substituent entirely shutting down a reaction pathway that is otherwise general for N-aryl derivatives.

Heterocyclic chemistry Diazoacetamide reactivity Triazole synthesis

Evidence 3: Lipophilicity Differential of ~3 Log Units vs. Unsubstituted Cyanoacetamide Drives Solvent Partitioning and Extraction Behavior

2-Cyano-N-cyclohexylacetamide exhibits a computed XLogP3 of 1.8 and a measured LogP of 1.74, representing an increase of approximately 3 log units over unsubstituted 2-cyanoacetamide (LogP = −1.25) and a meaningful increase over N-phenyl-2-cyanoacetamide (estimated LogP ≈ 1.2–1.5) [1]. This translates to a roughly 1,000-fold higher partition coefficient into organic phases relative to the parent cyanoacetamide, directly impacting liquid-liquid extraction recovery, reverse-phase chromatographic retention, and—for bioactive derivatives—potential passive membrane permeability . The cyclohexyl group provides a saturated, conformationally flexible hydrophobic surface that is topographically distinct from the planar π-system of an N-phenyl substituent, which may lead to different solvation and protein-binding behavior despite similar computed logP values.

Physicochemical property Lipophilicity Solvent extraction

Evidence 4: High-Yield Solvent-Free Synthesis (89–90%) Enables Cost-Effective Procurement and Scalable In-House Preparation

2-Cyano-N-cyclohexylacetamide can be prepared in 89–90% isolated yield by reacting cyclohexylamine with ethyl cyanoacetate under solvent-free conditions at room temperature (1 hour reaction time) followed by simple filtration and washing . A general procedure for N-substituted cyanoacetamides reported in Tetrahedron (2011) achieves 70–85% yields for a panel of primary amines, placing the N-cyclohexyl derivative at the upper end of the efficiency range for this compound class [1]. The combination of a solvent-free protocol, short reaction time, facile workup (precipitation/filtration), and high atom economy makes the N-cyclohexyl derivative one of the more economically accessible cyanoacetamide building blocks, whether procured commercially or synthesized in-house. An alternative route via cyanoacetic acid and DCC/EDCI coupling yields approximately 66–68%, providing a lower-yield option when ester aminolysis is not suitable .

Synthetic methodology Process chemistry Procurement economics

Evidence 5: Definitive Solid-State Structure and Thermal Specification Enable Unambiguous Identity Verification for QC Release

The crystal structure of 2-cyano-N-cyclohexylacetamide has been solved by single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group P2₁/n with unit-cell parameters a = 12.057(2) Å, b = 4.7671(8) Å, c = 16.327(4) Å, β = 96.50(2)°, and Z = 4. The cyclohexane ring adopts the expected chair conformation, and the crystal packing is stabilized by intermolecular N–H···O and C–H···N hydrogen bonds [1]. Experimentally, the compound melts at 95–98 °C with a density of 1.05–1.06 g/cm³ . These orthogonal identity parameters—unit-cell dimensions from PXRD, melting point, and density—provide a multi-method QC framework that is unavailable for many less-characterized cyanoacetamide analogs. Commercial suppliers including Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC) at ≥95% purity, enabling procurement with traceable analytical certification .

X-ray crystallography Quality control Solid-state characterization

2-Cyano-N-cyclohexylacetamide: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Scenario A: Heterocyclic Library Synthesis Requiring a Lipophilic, Sterically Defined Cyanoacetamide Building Block

For medicinal chemistry groups constructing focused libraries of pyrazole, thiazole, pyridine, pyrimidine, thiadiazole, or chromene derivatives, 2-cyano-N-cyclohexylacetamide offers a documented scope of heterocyclic reactivity that spans at least eight distinct ring systems, as demonstrated in primary synthetic studies by Ali et al. (2010) and Fahim (2009) [1][2]. The cyclohexyl group provides steric bulk that can influence regioselectivity in cyclocondensation reactions with bidentate electrophiles such as phenyl isothiocyanate, hydrazonoyl chlorides, and cinnamonitriles—a steric modulation not achievable with N-methyl or N-ethyl analogs [1]. The ~3 log-unit lipophilicity advantage over unsubstituted cyanoacetamide (Evidence 3) facilitates organic-phase extraction of intermediates during multi-step library synthesis, reducing chromatographic burden. When analytical characterization of library members by GC-MS is required, the unique EI fragmentation fingerprint of the N-cyclohexyl scaffold (Evidence 1) provides a distinctive marker for confirming the incorporation of the building block into final products.

Scenario B: Agrochemical Intermediate Development Leveraging Documented Insecticidal and Antimicrobial Activity of Derivatives

Derivatives of 2-cyano-N-cyclohexylacetamide have demonstrated antibacterial and antifungal activity in primary screening, as reported by Ali et al. (2010) in the Journal of Chemical Research, where thiazole, bisthiazole, pyridone, and bispyridone derivatives derived from this compound were tested against bacterial and fungal strains [1]. The compound itself is cited as a raw material for insecticide and fungicide production in multiple chemical databases [2]. For agrochemical discovery programs, the documented inability of N-cyclohexyl diazo derivatives to undergo spontaneous cyclization to triazoles (Evidence 2) suggests that the N-cyclohexyl scaffold may confer greater chemical stability during formulation and storage compared to N-aryl cyanoacetamide-derived agrochemicals, which may be prone to unintended cyclization side-reactions. Procurement at ≥95% purity with batch-specific QC documentation (Evidence 5) supports reproducible structure-activity relationship studies where impurity profiles must be controlled.

Scenario C: Photocatalytic and Optoelectronic Materials Research Using the Cyanoacetamide Scaffold

2-Cyano-N-cyclohexylacetamide has been reported to function as a photocatalyst for chloride oxidation in aqueous media without external energy input, and its derived chromeno[2,3-b]pyridine-3-carboxamide (ACCP) has been characterized for photovoltaic applications with a direct optical band gap of 3.31 eV and photodiode behavior [1][2]. The solved single-crystal structure of the precursor (Evidence 5) provides the structural foundation for computational modeling and structure-property relationship studies in materials applications. For researchers exploring cyanoacetamide-derived organic semiconductors or photocatalysts, the combination of a saturated cyclohexyl ring (providing conformational flexibility and reduced π-π stacking compared to N-aryl analogs) and the electron-withdrawing cyano group may offer a distinct packing motif and electronic profile that cannot be replicated with N-phenyl or N-benzyl cyanoacetamides.

Scenario D: Analytical Reference Standard Procurement for Cyanoacetamide QC and Forensic Chemistry

The unique EI mass spectrometric fragmentation behavior of N-cyclohexyl cyanoacetamides—specifically, the requirement for rearrangement rather than direct bond fission, and the inability to undergo diazo-to-triazole cyclization (Evidence 1 and Evidence 2)—makes 2-cyano-N-cyclohexylacetamide a valuable reference compound for laboratories developing GC-MS methods for cyanoacetamide identification or conducting forensic analysis of cyanoacetamide-derived substances. The definitive crystal structure (Evidence 5) enables PXRD-based identity confirmation that is more rigorous than melting point or spectroscopy alone. With commercial availability at ≥95% purity from multiple vendors, a melting point specification of 95–98 °C, and full NMR, IR, and MS spectral data accessible via PubChem and SpectraBase, this compound meets the multi-parameter characterization requirements expected of an analytical reference standard [3].

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